YM-201636 is a cell-permeable, highly potent inhibitor of the lipid kinase PIKfyve, demonstrating an IC50 of 33 nM. By selectively blocking the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), it disrupts endosomal trafficking, retroviral budding, and autophagosome-lysosome fusion. Procurement of YM-201636 is primarily driven by its utility as a chemical probe to isolate PIKfyve-dependent cellular pathways without the confounding off-target effects associated with broad-spectrum phosphoinositide 3-kinase (PI3K) inhibitors .
While Apilimod is widely considered the benchmark PIKfyve inhibitor, generic substitution fails because YM-201636 utilizes a fundamentally distinct binding mechanism. Specifically, YM-201636 lacks the morpholine hinge-binding motif characteristic of Apilimod. Consequently, PIKFYVE genetic mutations that confer complete resistance to Apilimod do not prevent inhibition by YM-201636 [1]. Furthermore, unlike broad-spectrum PI3K inhibitors (e.g., Wortmannin or LY294002) which indiscriminately shut down class I PI3K survival signaling, YM-201636 maintains a strict 100-fold selectivity window over p110α [2]. This orthogonal binding profile makes YM-201636 a non-interchangeable tool for validating Apilimod-resistant models and isolating endosomal trafficking from general metabolic toxicity.
YM-201636 demonstrates a distinct binding mode that bypasses established resistance mechanisms. In cell models expressing specific PIKFYVE mutations designed to block Apilimod binding, Apilimod loses its inhibitory efficacy. In contrast, YM-201636 retains full capacity to inhibit PIKfyve activity in these exact same mutant models [1].
| Evidence Dimension | Efficacy against Apilimod-resistant PIKFYVE mutants |
| Target Compound Data | Maintains PIKfyve inhibition |
| Comparator Or Baseline | Apilimod (Loses inhibitory efficacy) |
| Quantified Difference | Orthogonal sensitivity (mutations conferring Apilimod resistance are ineffective against YM-201636) |
| Conditions | In vitro mutant PIKFYVE expression models |
Procurement of YM-201636 is essential for target validation workflows where researchers must prove that phenotypic changes are genuinely PIKfyve-dependent rather than artifacts of Apilimod off-target effects.
To prevent confounding effects from general PI3K pathway shutdown, a PIKfyve inhibitor must avoid class I PI3Ks. YM-201636 inhibits PIKfyve with an IC50 of 33 nM, while its activity against p110α (PI3Kα) requires an IC50 of 3.3 µM.
| Evidence Dimension | Kinase IC50 Selectivity |
| Target Compound Data | 33 nM (PIKfyve) |
| Comparator Or Baseline | 3,300 nM (p110α / PI3Kα) |
| Quantified Difference | 100-fold selectivity window |
| Conditions | Cell-free kinase assay |
This 100-fold window allows buyers to establish dosing regimens (e.g., 100-500 nM) that completely block endosomal trafficking without triggering the acute cell death associated with p110α inhibition.
While Apilimod is highly potent, it exhibits strong anti-proliferative activity across a wide range of cell lines, which can interfere with long-term functional assays. Comparative studies show that YM-201636 exerts significantly reduced basal anti-proliferative activity compared to Apilimod [1].
| Evidence Dimension | Baseline anti-proliferative activity |
| Target Compound Data | Reduced background cytotoxicity |
| Comparator Or Baseline | Apilimod (Potent anti-proliferative activity across tested cell lines) |
| Quantified Difference | Distinctly lower cytotoxicity profile allowing longer assay windows |
| Conditions | In vitro cancer and non-malignant cell line viability assays |
Buyers conducting multi-day viral replication or endosomal vacuolation assays should select YM-201636 to prevent premature cell death from confounding their primary readouts.
YM-201636 exhibits high solubility in DMSO (up to 47 mg/mL) and is highly stable as a lyophilized solid (up to 36 months at -20°C). However, in solution, it must be aliquoted and used within 1 month at -20°C to prevent a loss of potency [1].
| Evidence Dimension | Solution half-life and potency retention |
| Target Compound Data | < 1 month stability in DMSO at -20°C |
| Comparator Or Baseline | 36 months stability as a dry powder at -20°C |
| Quantified Difference | Rapid degradation of potency in liquid formulation vs solid state |
| Conditions | Standard laboratory storage (-20°C, DMSO vs Lyophilized) |
This dictates procurement strategy: buyers must purchase appropriate aliquot sizes and avoid repeated freeze-thaw cycles of stock solutions to ensure reproducible IC50 performance.
Because YM-201636 binds PIKfyve via a non-morpholine mechanism, it is a highly suitable procurement choice for validating PIKfyve as a therapeutic target in cell lines that have developed or been engineered with Apilimod resistance[1].
YM-201636 is highly effective at blocking the production of PI(3,5)P2, leading to the accumulation of late endosomes. This makes it a preferred reagent for studying the blockade of retroviral exit (e.g., HIV) and the inhibition of viral endocytic entry (e.g., SARS-CoV-2), especially where maintaining host cell viability during the assay window is critical .
Given its reduced baseline anti-proliferative toxicity compared to Apilimod, YM-201636 is highly suited for long-term live-cell imaging of endosomal enlargement, cytoplasmic vacuolation, and autophagosome-lysosome fusion impairment without inducing premature apoptosis[2].